![molecular formula C23H24N4O2 B2512838 7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-58-0](/img/structure/B2512838.png)
7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a bicyclic heterocycle consisting of fused pyrrole and pyrimidine rings . The molecule has methoxyphenyl and phenyl substituents, which could potentially influence its physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolo[2,3-d]pyrimidines can be synthesized via various methods. For instance, an efficient approach to quinazolin-4 (3H)-ones, which are structurally similar to pyrrolo[2,3-d]pyrimidines, was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Scientific Research Applications
BTK Inhibition for Rheumatoid Arthritis Treatment
- Application : Researchers have designed and synthesized derivatives of this compound as selective BTK inhibitors. These derivatives exhibit improved pharmacokinetic properties and show promise in RA treatment .
Anticancer Properties
- Application : It has been investigated as a potential agent against specific malignancies, including leukemia and solid tumors. Notably, it can inhibit cell proliferation and induce apoptosis in cancer cells .
Broad-Spectrum Antibacterial Activity
- Application : This compound shows promising antibacterial effects against various pathogens, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL .
Antifungal Potential
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bruton’s tyrosine kinase (btk) , which plays a crucial role in B-cell signalling and contributes to the pathogenesis of rheumatoid arthritis .
Biochemical Pathways
If it indeed targets btk as suggested, it would affect the b-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of b-cells .
Pharmacokinetics
Similar compounds have been reported to have good traditional drug-like properties , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
If it inhibits btk, it could potentially lead to a decrease in b-cell survival and proliferation .
properties
IUPAC Name |
7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-28-14-6-13-24-22-21-20(17-7-4-3-5-8-17)15-27(23(21)26-16-25-22)18-9-11-19(29-2)12-10-18/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVZHMQCOWRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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